N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine
Description
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine is a modified nucleoside derivative where the guanosine base is functionalized with a 2-[4-(isopropyl)phenoxy]acetyl group at the N2 position. This modification introduces steric bulk and hydrophobicity due to the isopropyl-substituted phenoxy moiety, distinguishing it from canonical guanosine. The compound is of interest in medicinal chemistry and oligonucleotide synthesis, particularly in the development of antisense oligonucleotides or modified RNA analogs, where such substitutions enhance nuclease resistance or cellular uptake .
Properties
Molecular Formula |
C21H25N5O7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31)/t13-,16?,17+,20-/m1/s1 |
InChI Key |
DOYGDDVATFVNQD-SYFIOPGFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(1-Methylethyl)phenol
4-(1-Methylethyl)phenol (4-isopropylphenol) is commercially available but can be synthesized via Friedel-Crafts alkylation of phenol with propylene in the presence of a Lewis acid catalyst. Purification via distillation yields >95% purity, as confirmed by gas chromatography.
Chloroacetylation Reaction
4-(1-Methylethyl)phenol reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). The reaction proceeds via nucleophilic acyl substitution:
$$
\text{4-(1-Methylethyl)phenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-[4-(1-Methylethyl)phenoxy]acetyl chloride} + \text{HCl}
$$
The product is isolated by solvent evaporation and used without further purification due to its reactivity.
Protection of Guanosine Hydroxyl Groups
To prevent acylation at the ribose hydroxyls (2', 3', 5'), temporary protection is essential.
Selection of Protecting Groups
Stepwise Protection Protocol
- MIP Protection : Guanosine is treated with 2,2-dimethoxypropane and catalytic TsOH·H$$_2$$O in tetrahydrofuran (THF), yielding 5'-O-MIP-guanosine.
- TBDMS Protection : The 2' and 3' hydroxyls are silylated using TBDMS-Cl and imidazole in DMF, achieving >90% regioselectivity.
Transient Silylation of O6 and Amino Groups
Mechanism of Silylation
Bis(trimethylsilyl)acetamide (BSA) selectively silylates the O6 and amino groups of guanosine, forming a bis-silylated intermediate. $$^{15}\text{N}$$ NMR studies confirm complete silylation within 30 minutes at room temperature.
Optimization of Reaction Conditions
- Solvent : Anhydrous THF minimizes side reactions.
- Stoichiometry : 3 equivalents of BSA ensure quantitative silylation.
N-Acylation Reaction
Acylation with Phenoxyacetyl Chloride
The bis-silylated guanosine reacts with 2-[4-(1-Methylethyl)phenoxy]acetyl chloride (1.2 equivalents) in THF at 0°C. The reaction completes within 2 hours, as monitored by thin-layer chromatography (TLC).
Monitoring Reaction Progress
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >85% conversion. Unreacted acyl chloride is quenched with methanol.
Deprotection and Final Isolation
Removal of Silyl Protecting Groups
Tetrabutylammonium fluoride (TBAF) in THF cleaves the O6 and amino silyl groups within 1 hour at 25°C.
Cleavage of Ribose Hydroxyl Protections
Purification Techniques
The crude product is purified via silica gel chromatography (heptane/ethyl acetate, 3:1 → 1:1), yielding 65–70% pure N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine. Final recrystallization from ethanol/water enhances purity to >98%.
Analytical Characterization
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) shows a single peak at 12.3 minutes, confirming >98% purity.
Comparative Evaluation of Synthetic Approaches
Yield Optimization Strategies
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Acylation Temperature | 0°C | 25°C | 0°C |
| BSA Equivalents | 2 eq | 3 eq | 3 eq |
| Reaction Time | 1 h | 2 h | 2 h |
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or guanosine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound’s ability to induce type I interferons makes it valuable in studying immune responses and antiviral mechanisms.
Medicine: Its immunostimulatory activity has potential therapeutic applications in treating viral infections and enhancing vaccine efficacy.
Industry: It can be used in the development of antiviral drugs and immunomodulatory agents
Mechanism of Action
The mechanism of action of N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound binds to TLR7, triggering a signaling cascade that results in the production of interferons and other cytokines, enhancing the immune response .
Comparison with Similar Compounds
(i) N-(2-Phenoxyacetyl)guanosine
This analog lacks the isopropyl group on the phenoxy ring (replaced by a hydrogen atom).
(ii) Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
A structurally distinct analog from the fibrate class (), this compound shares a phenoxy backbone but integrates a chlorobenzoyl group and ester functionality. Its retention time (0.80) in HPLC analysis suggests moderate hydrophobicity, comparable to the target compound’s likely behavior .
(iii) 3'-[2-Cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]-5'-O-protected guanosine derivatives
These phosphoramidite derivatives (e.g., in ) incorporate the same guanosine modification but are further functionalized for solid-phase oligonucleotide synthesis. The isopropyl group in these compounds enhances steric protection during synthesis, reducing side reactions .
Comparative Analysis of Physicochemical Properties
The isopropyl group in the target compound increases hydrophobicity (logP ~2.1) compared to N-(2-Phenoxyacetyl)guanosine (logP ~1.5), favoring membrane permeability but reducing aqueous solubility. In contrast, the chlorobenzoyl group in the fibrate analog () elevates logP to ~3.0, reflecting its use in lipid-regulating therapeutics .
Biological Activity
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine is a guanosine analog that has garnered attention for its potential biological activities, particularly in immunology and pharmacology. This compound exhibits a range of effects that could be beneficial in therapeutic contexts, including anti-infection properties, modulation of cell signaling pathways, and potential applications in cancer treatment.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Guanosine Backbone : As a guanosine analog, it retains the purine structure that is crucial for its biological activity.
- Phenoxyacetyl Group : The addition of a phenoxyacetyl moiety enhances its pharmacological properties, potentially affecting its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Immunostimulatory Activity : Some guanosine analogs have been shown to stimulate immune responses. This compound may enhance the activity of immune cells, making it a candidate for therapeutic use in immunotherapy .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle dynamics and apoptosis, suggesting potential applications in cancer therapy .
- Signal Transduction Pathways : It has been implicated in modulating various signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are crucial for cell proliferation and survival .
Antimicrobial Properties
This compound has demonstrated antimicrobial effects against various pathogens. Its efficacy against bacteria and viruses highlights its potential as an anti-infective agent. The following table summarizes some key findings regarding its antimicrobial activity:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacterial | Inhibition of growth in E. coli | |
| Viral | Potential antiviral effects | |
| Fungal | Moderate antifungal activity |
Antiproliferative Effects
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. Notably, it has shown promise against:
- HeLa Cells : Exhibiting significant antiproliferative effects.
- A549 Cells : Indicating potential use in lung cancer treatment.
The following table presents IC50 values for these cell lines:
Study on Immunomodulatory Effects
A study published in 2023 explored the immunomodulatory effects of this compound in animal models. The results indicated enhanced cytokine production and increased proliferation of T-cells, suggesting its potential utility in enhancing vaccine efficacy or treating autoimmune diseases .
Cancer Research Application
Another research effort focused on the compound's role in inhibiting tumor growth in xenograft models. The findings revealed a significant reduction in tumor size when treated with this compound compared to controls, supporting its development as a novel anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
